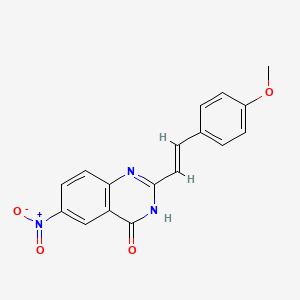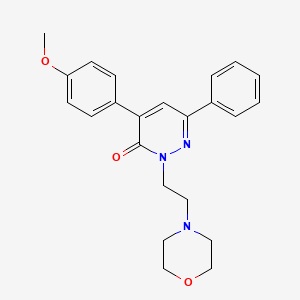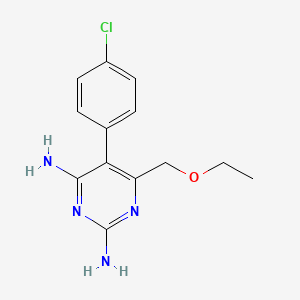![molecular formula C13H17N B12925409 (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-Phenylbicyclo[221]heptan-2-amine is a chiral bicyclic amine with a phenyl group attached to the bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene or norbornadiene.
Amine Introduction: The amine group is introduced via a reductive amination reaction, where the ketone or aldehyde intermediate is treated with an amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products
Oxidation: Imine, nitrile.
Reduction: Amine, alcohol.
Substitution: Nitro, sulfonyl, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-Bicyclo[2.2.1]heptane-2,3-diol: A similar bicyclic compound with hydroxyl groups instead of an amine and phenyl group.
Phenylephrine: A compound with a similar phenyl group but different structural framework and functional groups.
Bicyclo[2.1.1]hexane derivatives: Compounds with a similar bicyclic structure but different ring sizes and functional groups.
Uniqueness
(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine is unique due to its specific chiral configuration, the presence of both a phenyl group and an amine group, and its potential applications in various fields. Its structural features allow for diverse chemical modifications and functionalizations, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
(2R,3S)-3-phenylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10?,11?,12-,13-/m1/s1 |
InChI-Schlüssel |
YESNBFAEPGJCQQ-FIYWTHMPSA-N |
Isomerische SMILES |
C1CC2CC1[C@H]([C@@H]2N)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
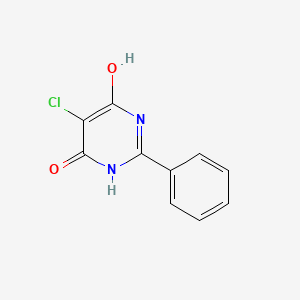
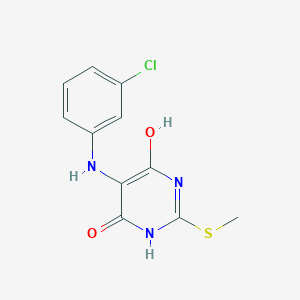
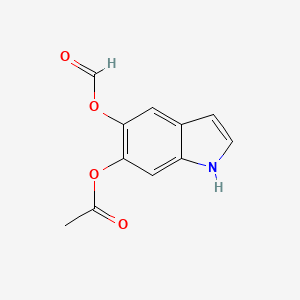
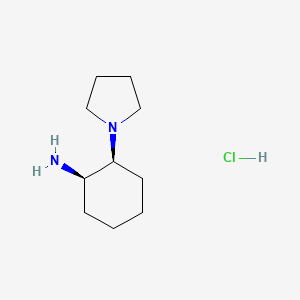
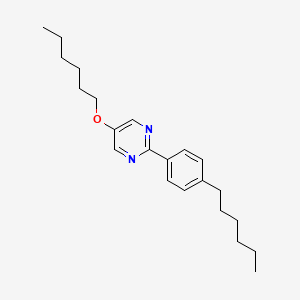
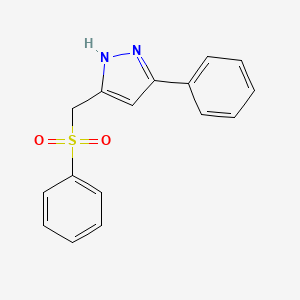

![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)

